1-(3,4-Dimethylbenzoyl)piperidin-3-ol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing novel compounds related to 1-(3,4-Dimethylbenzoyl)piperidin-3-ol, utilizing different chemical reactions and analyzing their structures through spectroscopic techniques and X-ray diffraction studies. For instance, compounds with oxadiazole, pyrazole, and isoxazole moieties linked to piperidine have been synthesized and characterized to explore their chemical and physical properties. These studies provide insights into the molecular structures and conformational preferences of these compounds, laying the groundwork for further investigations into their applications (Khalid et al., 2016), (Naveen et al., 2015).
Biological Evaluation
The biological activities of compounds related to this compound have been extensively studied. Research has demonstrated their potential in various therapeutic areas, including their role as enzyme inhibitors, their antimicrobial properties, and their application in designing drugs with potential antileukemic activity. For example, some synthesized compounds have shown significant inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases, and displayed promising antimycobacterial and antibacterial activities (Khalid et al., 2016), (Vinaya et al., 2012).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction between synthesized compounds and biological targets, such as enzymes or receptors. These studies help in understanding how these compounds can fit into the active sites of the targets and potentially modulate their activity, which is crucial for drug design and discovery processes. For instance, the interaction of synthesized compounds with butyrylcholinesterase enzyme highlights their potential as inhibitors that can be further explored for therapeutic applications (Khalid et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-(3,4-dimethylbenzoyl)piperidin-3-ol, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been reported to have various pharmacological applications .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(8-11(10)2)14(17)15-7-3-4-13(16)9-15/h5-6,8,13,16H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMEGUWAOERCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.